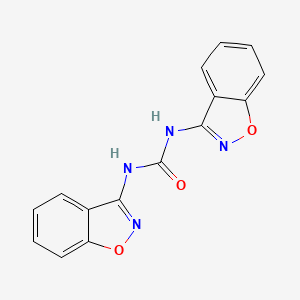
1,3-Bis(1,2-benzoxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1,2-benzoxazol-3-yl)urea is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2-benzoxazol-3-yl)urea typically involves the reaction of 2-aminophenol with isocyanates or carbamates under specific conditions. One common method involves the use of 2-aminophenol and an isocyanate in the presence of a catalyst such as FeCl3. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to yield the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Bis(1,2-benzoxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of optical sensors and materials with specific electronic properties.
作用機序
1,3-ビス(1,2-ベンゾオキサゾール-3-イル)尿素の作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、抗菌活性は、細菌細胞膜を破壊し、必須酵素を阻害する能力によるものです。 抗がん活性は、特定のシグナル伝達経路の活性化を介してがん細胞のアポトーシス(プログラム細胞死)を誘導することによると考えられています .
類似化合物との比較
類似化合物
1,3-ビス(ベンゾイミダゾール-2-イル)ベンゼン: 強力なアニオンフォリック活性を示し、アニオン輸送研究で使用されます.
1-(ベンゾ[d]チアゾール-2-イル)-3-(置換アリール)尿素: パーキンソン病に対する効果と、酸化ストレスを軽減する能力について研究されています.
独自性
1,3-ビス(1,2-ベンゾオキサゾール-3-イル)尿素は、独自の二重のベンゾオキサゾール部分によって独特であり、これにより、明確な電子特性と立体特性が得られます。 この構造的特徴により、さまざまな生体標的との相互作用能力が向上し、化学、生物学、医学、および産業におけるさまざまな用途のための汎用性の高い化合物となっています .
特性
分子式 |
C15H10N4O3 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
1,3-bis(1,2-benzoxazol-3-yl)urea |
InChI |
InChI=1S/C15H10N4O3/c20-15(16-13-9-5-1-3-7-11(9)21-18-13)17-14-10-6-2-4-8-12(10)22-19-14/h1-8H,(H2,16,17,18,19,20) |
InChIキー |
DLSKFTQTSSHYSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)NC3=NOC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-(1,2-benzoxazol-3-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B11412651.png)
![N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B11412657.png)

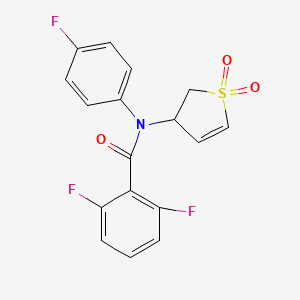
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11412682.png)
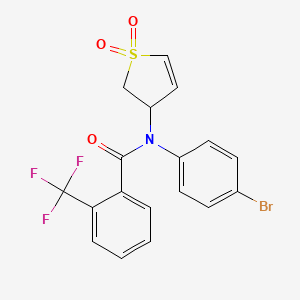
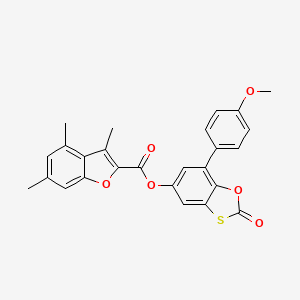
![6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11412701.png)
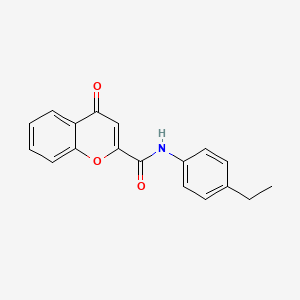
![Diethyl [2-(4-chlorophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11412710.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11412735.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412741.png)
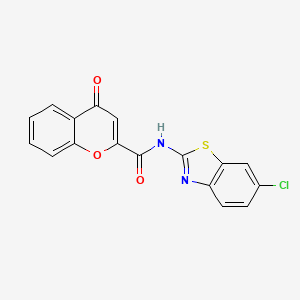
![11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11412747.png)
